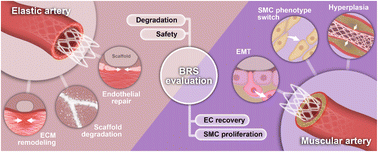Crosstalk between arterial components and bioresorbable, 3-D printed poly-l-lactic acid scaffolds†
Biomaterials Science Pub Date: 2022-07-29 DOI: 10.1039/D2BM00732K
Abstract
Bioresorbable scaffolds (BRSs) are designed to provide a temporary support that subsequently leaves behind native vessels after its complete degradation. The accumulation of mechanical changes influences the vascular histological characteristics and vice versa, leading to crosstalk and various behaviors in BRSs in different arterial components, which is different from that observed in traditional metal stents. Hence, we analyzed typical elastic and muscular arteries, the abdominal aorta of Sprague-Dawley rats and carotid arteries of New Zealand rabbits, after both received 3-D printed poly-L-lactic acid BRSs. We observed a lower level of scaffold degradation and severe intimal hyperplasia in the carotid arteries of rabbits because of the synthetic phenotypic transformation of vascular smooth muscle cells (SMCs) and endothelial-to-mesenchymal transition of endothelial cells (ECs). Extracellular matrix remodeling and endothelial repair occurred in a less rapid manner in the abdominal aorta of rats. These results suggest that muscular arterial components such as SMCs and ECs are more sensitive to BRS degradation-induced mechanical changes compared to those of elastic arteries. Therefore, the rat abdominal aorta might be more suitable for assessing BRS degradation and safety, while the carotid artery of rabbits could be used to evaluate drug coatings on BRSs, as it closely reflects the recovery of ECs and proliferation of SMCs. Our study also confirmed that the histological characteristics of vasculature should be considered while choosing an animal model for BRS evaluation.


Recommended Literature
- [1] POSS-based polyionic liquids for efficient CO2 cycloaddition reactions under solvent- and cocatalyst-free conditions at ambient pressure†
- [2] Timescales of water transport in viscous aerosol: measurements on sub-micron particles and dependence on conditioning history
- [3] XXIX.—Isomeric terpenes and their derivatives.—Part II.—On cymene from various sources
- [4] New insights into the degradation mechanism of ibuprofen in the UV/H2O2 process: role of natural dissolved matter in hydrogen transfer reactions†
- [5] Inside front cover
- [6] Embroidered electrochemical sensors for biomolecular detection†
- [7] Twin boundary CdxZn1−xS: a new anode for high reversibility and stability lithium/sodium-ion batteries†
- [8] A surface plasmon enabled liquid-junction photovoltaic cell
- [9] Cyclic diarsines. Part II. 1:4-Disubstituted diethylenediarsines
- [10] Back cover

Journal Name:Biomaterials Science
Research Products
-
CAS no.: 13194-69-9
-
CAS no.: 123983-05-1
-
CAS no.: 19542-54-2









